In Vivo Antileukemic Activity (T/C%) of Bis(helenalinyl)malonate Versus Helenalin in the P-388 Lymphocytic Leukemia Model
In a direct head-to-head comparison conducted in the same laboratory using the P-388 lymphocytic leukemia model in BDF1 male mice, bis(helenalinyl)malonate (BHM) conferred a T/C% of 261 at its therapeutic dose of 15 mg/kg/day (i.p., days 1–14), versus a T/C% of only 162 for the parent monomer helenalin at its maximum tolerated dose of 8 mg/kg/day [1]. A T/C% ≥ 125 is generally considered the threshold for meaningful antineoplastic activity by NCI criteria; BHM's T/C of 261 represents a 99-percentage-point advantage over helenalin, translating to a 61% relative improvement in survival extension [1][2]. The same dataset also shows that helenalin at 15 mg/kg/day produced only T/C 130, with significant toxicity, underscoring that the dimeric architecture is essential—not merely dose-dependent—for the enhanced efficacy of BHM [2].
| Evidence Dimension | In vivo antileukemic activity (T/C%, treated vs. control survival ratio) |
|---|---|
| Target Compound Data | Bis(helenalinyl)malonate: T/C = 261% at 15 mg/kg/day i.p. |
| Comparator Or Baseline | Helenalin (parent monomer): T/C = 162% at 8 mg/kg/day i.p.; T/C = 130% at 15 mg/kg/day i.p. |
| Quantified Difference | Δ T/C = +99 percentage points vs. helenalin 8 mg/kg; +131 percentage points vs. helenalin 15 mg/kg |
| Conditions | P-388 lymphocytic leukemia cells implanted in BDF1 male mice (~22 g); compounds administered i.p. on days 1–14; survival monitored as average days treated/control |
Why This Matters
For procurement decisions, the T/C% differential of 261 vs. 162 directly quantifies the in vivo superiority of BHM over its monomeric parent—a research group seeking maximal survival extension in the P-388 screen cannot achieve equivalent results by purchasing helenalin and using a higher dose due to dose-limiting toxicity.
- [1] Williams WL Jr, Hall IH, Grippo AA, Oswald CB, Lee KH, Holbrook DJ, Chaney SG. Inhibition of nucleic acid synthesis in P-388 lymphocytic leukemia tumor cells by helenalin and bis(helenalinyl)malonate in vivo. J Pharm Sci. 1988 Feb;77(2):178-84. doi: 10.1002/jps.2600770217. PMID: 2896234. View Source
- [2] Lee KH, Ibuka T, Sims D, Muraoka O, Kiyokawa H, Hall IH, Kim HL. Antitumor agents. 44. Bis(helenalinyl) esters and related derivatives as novel potent antileukemic agents. J Med Chem. 1981 Aug;24(8):924-7. doi: 10.1021/jm00140a003. PMID: 7328595. Table I. View Source
